N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide
Description
Properties
CAS No. |
634185-01-6 |
|---|---|
Molecular Formula |
C17H10F6N2O2 |
Molecular Weight |
388.26 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)8-5-9(17(21,22)23)7-10(6-8)24-14(26)13-11-3-1-2-4-12(11)25-15(13)27/h1-7,25,27H,(H,24,26) |
InChI Key |
CVECRNOOZGFPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Amidation via Activated Carboxylic Acid Derivatives
Activation of the carboxylic acid is commonly achieved by converting the indole-3-carboxylic acid to an acid chloride or anhydride, which then reacts with 3,5-bis(trifluoromethyl)aniline to form the amide.
Typical reagents for activation include thionyl chloride (SOCl₂) or oxalyl chloride , often in the presence of catalytic DMF to facilitate acid chloride formation.
The amine is then added under controlled temperature (0–25 °C) to minimize side reactions.
This method provides good yields and high purity but requires careful handling of reactive intermediates.
Direct Amidation under Catalyst- and Solvent-Free Conditions
Recent advances have demonstrated thermal direct amidation without catalysts or solvents by heating equimolar amounts of carboxylic acid and amine at elevated temperatures (e.g., 140 °C) for extended periods (up to 24 hours).
For example, a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, was synthesized by heating stearic acid with 3,5-bis(trifluoromethyl)benzylamine under solventless conditions, yielding 41% product after purification by flash chromatography.
This approach is eco-friendly, producing only water as a by-product, but may suffer from moderate yields due to equilibrium limitations and possible salt formation.
Coupling Using Carbodiimide or Other Coupling Agents
Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are frequently used to activate the carboxylic acid in situ, facilitating amide bond formation at room temperature or mild heating.
Additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) improve coupling efficiency and reduce side reactions.
This method is widely used in medicinal chemistry for preparing amides with sensitive functional groups.
Alternative Methods: Acylation with Carbamoyl Chlorides or Isocyanates
For derivatives related to N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamide, direct acylation of amines with carbamoyl chlorides or isocyanates has been reported, enabling the synthesis of N,N-disubstituted carbamates and related amides.
These methods provide access to diverse analogues but require preparation of reactive intermediates.
Reaction Conditions and Optimization
| Method | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride amidation | SOCl₂, DMF (cat.), then amine addition | 0–25 °C | 1–4 hours | 60–85 | Requires dry conditions; sensitive to moisture |
| Thermal direct amidation | Carboxylic acid + amine, solvent-free | 140 °C | 24 hours | ~40 | Eco-friendly, water by-product; moderate yield; requires removal of water vapor |
| Carbodiimide coupling | EDC or DCC + HOBt/DMAP | RT to 50 °C | 2–12 hours | 70–90 | Mild conditions; widely used in lab-scale synthesis |
| Acylation with carbamoyl chloride | Carbamoyl chloride + amine | 0–25 °C | 1–3 hours | Variable | Useful for carbamate derivatives; requires preparation of carbamoyl chloride |
Research Findings and Characterization
The thermal direct amidation method, although moderate in yield, is notable for its simplicity and environmental benefits, avoiding metal catalysts and solvents.
Spectroscopic characterization (IR, NMR, MS) confirms the formation of the amide bond and retention of the hydroxy and trifluoromethyl groups.
Density Functional Theory (DFT) studies support the stability of the synthesized amides and provide insight into electronic properties relevant to biological activity.
Alternative methods using carbodiimide coupling provide higher yields and are preferred for sensitive or complex substrates.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the indole core or the trifluoromethyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide exhibits promising antitumor properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and potential interactions with biological targets, making it a candidate for further development in cancer therapeutics.
Mechanism of Action
Studies focusing on the binding affinity of this compound to various biological targets are crucial for understanding its mechanism of action. These investigations contribute to elucidating the pharmacodynamics and pharmacokinetics of the compound, which are essential for its therapeutic applications.
Biological Studies
Interaction Studies
The compound has been utilized in interaction studies to assess its binding properties and biological efficacy. These studies help in identifying how the compound modulates cellular pathways and influences biological processes, such as gene expression and protein function.
Potential as an Antiviral Agent
Emerging research suggests that compounds similar to this compound may exhibit antiviral properties. For instance, indole-based compounds have shown effectiveness against viruses like HIV and HCV, indicating that this compound could also be explored for antiviral applications .
Chemical Reactivity
The chemical reactivity of this compound is attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, while the carboxamide group can engage in various chemical reactions, making this compound versatile for synthetic applications in organic chemistry .
Comparison with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole | Contains a triazole ring | Potential antifungal activity |
| 4-(3-methoxyphenyl)aniline | Aromatic amine | Investigated for anti-cancer properties |
| N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Thiourea derivative | Used as an organocatalyst in organic transformations |
This compound stands out due to its indole core combined with trifluoromethyl substitution, enhancing lipophilicity and biological activity compared to simpler analogs. Its ability to modulate nuclear transport pathways further distinguishes it from other compounds in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Core Heterocycle Modifications
- 3-Chloro-N-phenyl-phthalimide (): This compound features a phthalimide core with a chloro substituent and phenyl group. The chloro group may increase reactivity compared to the hydroxy group in the target compound .
- (4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine (): The imidazole core here differs from the indole system, altering hydrogen-bonding capacity. The 3,5-bis(trifluoromethyl)phenyl group is shared with the target compound, suggesting similar electronic effects.
Carboxamide Position and Substituent Variations
- Dirlotapide (): A 1H-indole-2-carboxamide derivative with a trifluoromethyl biphenyl substituent. The carboxamide at position 2 (vs. position 3 in the target) could alter binding interactions in biological targets. Dirlotapide’s additional benzylmethylamino and phenyl groups increase molecular weight (674.70 g/mol) and complexity, likely affecting pharmacokinetics .
- N~1~-butyl-5-cyano-N~3~-{(1S,2R)-1-(3,5-difluorobenzyl)-...-1H-indole-1,3-dicarboxamide (): This indole derivative contains two carboxamide groups (positions 1 and 3), which may enhance hydrogen bonding but reduce membrane permeability due to higher polarity. The 3,5-difluorobenzyl group contrasts with the trifluoromethyl substituents in the target, offering distinct electronic and steric profiles .
Trifluoromethyl Group Effects
- However, its bulkiness might sterically hinder interactions with enzymatic targets compared to smaller substituents like fluorine or chlorine in other analogs .
Comparative Data Table
*Estimated based on similar compounds in .
Implications of Structural Differences
- Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to ’s diphenylimidazole derivatives.
- Metabolic Stability : Trifluoromethyl groups in the target and compounds likely confer resistance to metabolic degradation compared to chlorine in .
- Bioactivity : Carboxamide position (2 vs. 3) and core heterocycle (indole vs. imidazole) may dictate target selectivity, as seen in Dirlotapide’s mechanism as a gMTP inhibitor .
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide (hereafter referred to as compound or N-BTPI ) is an organic compound with significant potential in medicinal chemistry, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-BTPI is , with a molecular weight of approximately 388.26 g/mol. The compound features a unique structure that includes a trifluoromethyl-substituted phenyl group attached to an indole core, which enhances its lipophilicity and biological activity compared to simpler analogs .
N-BTPI exhibits its biological activity primarily through interactions with specific cellular targets involved in cancer progression. The presence of hydroxyl and carboxamide functional groups allows the compound to participate in various biochemical reactions. Notably, it has been shown to modulate nuclear transport pathways, which is crucial for its antitumor effects.
In Vitro Studies
Several studies have investigated the anticancer properties of N-BTPI against various cancer cell lines:
- Cell Lines Tested : The compound has demonstrated cytotoxic effects against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines.
- Concentration-Dependent Effects : Treatment with varying concentrations (1–10.8 µM) over different time periods (up to 72 hours) resulted in significant inhibition of cell growth and induction of apoptosis in liver cancer cells (HepG2, Hep3B) through the activation of apoptosis-regulating genes and inhibition of the STAT3 pathway .
| Cell Line | Concentration (µM) | Treatment Duration (h) | Effect |
|---|---|---|---|
| HepG2 | 1 - 10.8 | 0 - 72 | Growth inhibition, apoptosis induction |
| HeLa | Not specified | Not specified | Cytotoxicity observed |
In Vivo Studies
In vivo experiments have further corroborated the anticancer efficacy of N-BTPI:
- Animal Models : In studies involving animal models, administration of N-BTPI at a dosage of 5 mg/kg effectively inhibited liver tumor growth. The underlying mechanism was linked to the enhancement of HNF4α expression and its DNA binding activity, which plays a pivotal role in regulating gene expression related to cell proliferation .
Comparative Analysis with Similar Compounds
N-BTPI shares structural similarities with other compounds known for their biological activity. Below is a comparison highlighting key features and activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
